2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC15034821
Molecular Formula: C23H18ClN3O3
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18ClN3O3 |
|---|---|
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | 2-[3-(3-chlorophenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H18ClN3O3/c1-15-9-11-17(12-10-15)25-21(28)14-26-20-8-3-2-7-19(20)22(29)27(23(26)30)18-6-4-5-16(24)13-18/h2-13H,14H2,1H3,(H,25,28) |
| Standard InChI Key | CIRMYJJXDFZFOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Introduction
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a complex organic compound featuring a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The quinazolinone framework is known for its diverse biological activities, including antitumor and anti-inflammatory properties.
Synthesis
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide typically involves several multi-step organic reactions. A common synthetic route begins with the formation of the quinazoline core through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and aldehydes. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
Biological Activity
This compound exhibits a range of biological activities primarily due to its interaction with various enzymes and receptors. Quinazoline derivatives are known for their role as kinase inhibitors and in the treatment of various cancers. The specific structural components, including the chlorophenyl and methylphenyl groups, contribute to its biological activity and specificity towards various biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenylquinazolin-1-yl)acetamide | C20H14ClN3O3 | 405.8 g/mol | Contains a phenyl group instead of methylphenyl |
| N-(3-chloro-4-methylphenyl)-2-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetamide | C24H23ClN4O3 | 440.9 g/mol | Incorporates a piperidine ring |
| 2-[7-chloro-3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(1-phenylethyl)acetamide | C25H20Cl2N3O3 | 468.34 g/mol | Features an ethyl group |
Research Findings and Applications
Research continues to explore the efficacy and safety of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide in clinical settings, highlighting its significance in medicinal chemistry. The compound's potential applications span various fields, including its role as a kinase inhibitor and in the treatment of cancers.
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